Product packaging for D-Ribose-4,5-13C2(Cat. No.:)

D-Ribose-4,5-13C2

Cat. No.: B1161272
M. Wt: 152.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-4,5-13C2 is a stable isotope-labeled analog of D-ribose, a naturally occurring monosaccharide that serves as a fundamental building block for adenosine triphosphate (ATP), RNA, and other vital cellular molecules . This compound, with 13C labels at the 4th and 5th carbon positions, is an essential tool for tracing metabolic fluxes and elucidating biochemical pathways in research. The primary research value of this compound lies in its application in metabolic studies. It is used to investigate the Pentose Phosphate Pathway (PPP), a key route for the generation of ribose-5-phosphate for nucleotide synthesis and NADPH . Researchers utilize this labeled sugar to track and quantify how cells produce ribose, particularly under conditions of high demand, such as during rapid growth or ribosome biogenesis . Furthermore, it enables detailed study of nucleotide salvage and de novo synthesis pathways, bypassing the rate-limiting step of the PPP to provide a labeled precursor for ATP production and recovery, which is crucial in models of cellular energy deficit . Its mechanism of action involves entering the cellular metabolic network, where its 13C atoms are incorporated into downstream metabolites, allowing for precise tracking via techniques like mass spectrometry and NMR. This reagent is critical for research in mitochondrial bioenergetics , cardiac metabolism , and conditions involving cellular fatigue . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C₃¹³C₂H₁₀O₅

Molecular Weight

152.12

Synonyms

Ribose-4,5-13C2;  D-(-)-Ribose-4,5-13C2; 

Origin of Product

United States

Significance of Stable Isotope Tracers in Unraveling Complex Biological Systems

Stable isotope tracers are non-radioactive atoms that are incorporated into molecules of interest, allowing researchers to track their journey through metabolic pathways. physiology.org Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. scbt.com The fundamental principle behind their use is that the isotopic label does not alter the chemical properties of the molecule, meaning it behaves identically to its unlabeled counterpart within a biological system. physiology.org

The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), enables the precise tracking of atoms as they are incorporated into various metabolites. physiology.org This allows for the quantitative measurement of metabolic fluxes—the rates of turnover in a metabolic pathway—providing a dynamic picture of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone. tandfonline.com By introducing a ¹³C-labeled precursor like D-Ribose-4,5-13C2 into a biological system, scientists can follow the labeled carbon atoms as they are incorporated into downstream products such as nucleotides, amino acids, and other essential biomolecules. nih.gov This provides unparalleled insights into the wiring of cellular metabolism and how it is altered in different physiological and pathological states. nih.gov

Principles of Isotope Resolved Metabolomics and Flux Analysis

Isotope-resolved metabolomics is a powerful analytical approach that combines stable isotope labeling with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com This technique allows for the detailed characterization of how a labeled substrate is transformed and distributed throughout the metabolic network. vulcanchem.com

When a ¹³C-labeled compound is introduced to cells, the ¹³C atoms are incorporated into various downstream metabolites. Mass spectrometry can then be used to detect the resulting "isotopologues"—molecules that differ only in their isotopic composition. physiology.org For a metabolite with 'n' carbon atoms, a population of molecules will exist with masses ranging from M+0 (all ¹²C) to M+n (all ¹³C). physiology.org The distribution of these isotopologues, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of the metabolic pathways that were active in producing that metabolite. physiology.org

Metabolic Flux Analysis (MFA) takes this a step further by using mathematical models to interpret the MIDs of key metabolites. isotope.com By feeding cells a specifically labeled substrate like D-Ribose-4,5-13C2 and measuring the labeling patterns in resulting products, researchers can calculate the relative or absolute rates of reactions throughout the metabolic network. tandfonline.comisotope.com This quantitative approach is essential for understanding how metabolic pathways are regulated and how they respond to genetic or environmental perturbations. For instance, the specific labeling pattern of this compound makes it particularly useful for dissecting the complex rearrangements of carbon atoms that occur within the pentose (B10789219) phosphate (B84403) pathway (PPP).

Historical Context and Evolution of ¹³c Labeled Precursors in Metabolic Studies

Structural Rationale for Selective 13C Enrichment at the C4 and C5 Positions of D-Ribose

D-ribose is an aldopentose, a five-carbon sugar with an aldehyde group at one end. wikipedia.orglscollege.ac.in The carbon atoms are numbered C1' through C5'. The selection of the C4 and C5 positions for isotopic labeling is strategically significant for several reasons rooted in the structure and metabolism of ribose.

The C4' carbon is particularly important as its hydroxyl group is involved in the cyclization of ribose to form the furanose ring structure, which is the form found in nucleotides. wikipedia.orglscollege.ac.in The C5' carbon is part of the exocyclic hydroxymethyl group, which is phosphorylated to form ribose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP) and a precursor for nucleotide synthesis. wikipedia.org Labeling these specific positions allows researchers to follow the transformation of this critical region of the ribose molecule as it is incorporated into larger biomolecules or catabolized.

Advantages of this compound over Alternative Ribose Isotopomers for Specific Metabolic Investigations

The choice of an isotopic tracer is dictated by the specific metabolic questions being addressed. While various ¹³C-labeled ribose isotopomers are available, this compound offers distinct advantages for certain lines of inquiry.

For instance, in studies of the pentose phosphate pathway, the fates of different carbon atoms of glucose and subsequently ribose are distinct. Using a tracer like this compound allows for a more focused analysis of the reactions involving the latter part of the ribose molecule. This can be particularly useful in distinguishing the contributions of the oxidative and non-oxidative phases of the PPP.

In contrast to uniformly labeled [U-¹³C5]ribose, which enriches all five carbon positions, this compound provides a less complex signal for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This simplification can be crucial for resolving and quantifying specific metabolic products in a complex mixture. For example, a study analyzing isotopolog compositions found that [4,5-¹³C2]ribose moieties were present at a much lower abundance than other isotopologs, highlighting the specific pathways that can be traced with this labeling pattern. nih.gov

The table below outlines some of the common ribose isotopomers and their primary applications, illustrating the specialized role of this compound.

Ribose IsotopomerPrimary Application Area
D-[1-¹³C]riboseTracing the entry of ribose into the PPP and nucleotide synthesis.
D-[5-¹³C]riboseInvestigating phosphorylation and the formation of PRPP.
D-[UL-¹³C5]riboseGeneral metabolic flux analysis where the fate of the entire carbon skeleton is of interest.
D-[4,5-¹³C2]ribose Detailed analysis of the latter stages of the PPP and specific rearrangements of the ribose backbone. nih.govnih.gov

Strategic Positioning of 13C Labels for Distinct Carbon Scrambling Analysis

Carbon "scrambling" refers to the rearrangement of carbon atoms during metabolic reactions. The strategic placement of ¹³C labels in this compound is particularly advantageous for analyzing these scrambling events, especially within the non-oxidative branch of the pentose phosphate pathway.

The enzymes transketolase and transaldolase catalyze the transfer of two- and three-carbon units between various sugar phosphates. uomustansiriyah.edu.iq By introducing this compound, researchers can precisely track the fate of the C4-C5 fragment. For example, the transfer of a [¹³C2] fragment from a pentose phosphate to an unlabeled erythrose-4-phosphate by transketolase can be explicitly followed. nih.gov This provides detailed insights into the flux and reversibility of these reactions, which are central to cellular metabolism for generating precursors for nucleotide synthesis and reducing equivalents like NADPH.

The analysis of the resulting isotopomer distribution in metabolites such as other sugars or amino acids allows for a quantitative understanding of pathway utilization. This level of detail is often not achievable with singly labeled or uniformly labeled substrates. For instance, GC-MS analysis can specifically detect fragments containing the C4 and C5 carbons of ribose, providing direct information on the metabolic journey of this labeled unit. nih.gov

The following table summarizes research findings where specific labeling of ribose has been instrumental in understanding metabolic pathways.

Research FocusKey Finding with Labeled RiboseIsotope Labeling Strategy
Pentose Phosphate Pathway FluxDifferentiated between oxidative and non-oxidative branches by tracing carbon rearrangements. nih.govUse of specifically labeled glycerol (B35011) to generate labeled ribose isotopomers.
Nucleotide SynthesisConfirmed the direct incorporation of the ribose moiety into nucleotides. nih.govChemo-enzymatic synthesis using [1',5'-¹³C2]-D-ribose.
RNA DynamicsIsolated specific ¹³C resonances to study conformational changes in RNA. msu.eduUse of specifically labeled glucose to produce targeted ¹³C-enrichment in ribose.

Theoretical Underpinnings of 13C-Metabolic Flux Analysis with this compound

13C-MFA is a powerful technique used to quantify intracellular metabolic fluxes. researchgate.netnih.gov It involves introducing a 13C-labeled substrate, such as this compound, into a biological system and then measuring the incorporation of the 13C label into various metabolites. nih.gov The resulting labeling patterns provide crucial information about the relative activities of different metabolic pathways. researchgate.netnih.gov

Mass Isotopomer Distribution Analysis (MIDA) Principles

Mass Isotopomer Distribution Analysis (MIDA) is a key analytical technique used in conjunction with 13C tracers like this compound. MIDA examines the distribution of mass isotopomers—molecules that differ only in the number of heavy isotopes they contain—in a particular metabolite. nih.govresearchgate.net By analyzing this distribution, researchers can deduce the isotopic enrichment of the precursor pool from which the metabolite was synthesized. nih.gov This is achieved by comparing the observed mass isotopomer distribution to theoretical distributions calculated based on combinatorial probabilities. nih.govresearchgate.net

The metabolism of this compound through pathways like the pentose phosphate pathway (PPP) and glycolysis results in unique mass isotopomer patterns in downstream metabolites such as lactate (B86563) and ribose found in RNA. nih.govphysiology.org For instance, the doubly labeled ribose can be derived from the non-oxidative branch of the pentose phosphate pathway. nih.gov The analysis of these patterns allows for the estimation of pathway activities. nih.govphysiology.org

Stoichiometric Network Models for Carbon Fate Mapping

Stoichiometric network models are mathematical representations of the metabolic reaction networks within a cell. sci-hub.senih.gov These models define the relationships between substrates and products for each biochemical reaction, including the specific mapping of carbon atoms. uc.pt When combined with 13C labeling data from tracers like this compound, these models become powerful tools for MFA. plos.org

The process involves constructing a model that includes the relevant metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. sci-hub.se The model then simulates the flow of the 13C label through this network. plos.org By minimizing the difference between the experimentally measured mass isotopomer distributions and the distributions predicted by the model, the intracellular fluxes can be quantified. nih.govplos.org This approach allows for a detailed understanding of how cells utilize carbon sources and how metabolic pathways are regulated under different conditions.

Experimental Design and Execution for this compound Tracing Studies

The successful application of this compound in metabolic flux analysis hinges on a meticulously planned and executed experimental design. This includes careful consideration of cell culture conditions, labeling protocols, and sample preparation techniques to ensure the acquisition of high-quality, reproducible data for isotopic analysis.

Cell Culture and Isotopic Labeling Protocols

The initial step in a tracing study involves culturing cells in a medium where a standard carbon source is replaced with this compound. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing heavy-isotope labeled amino acids. isotope.com The duration of the labeling period is critical and must be sufficient to allow the isotopic label to incorporate into the metabolites of interest and reach a steady state. vanderbilt.edursc.org For some metabolites, this can occur within a few hours, while for others, especially those in slower-turnover pools like RNA, longer incubation times of 12 hours or more may be necessary. vanderbilt.eduresearchgate.net

The concentration of the this compound tracer in the culture medium must be carefully chosen. It should be high enough to result in detectable labeling in downstream metabolites but not so high as to cause unintended metabolic perturbations. Parallel labeling experiments using different tracers, such as [1,2-13C2]-glucose, can provide complementary information and enhance the resolution of flux estimations. nih.govplos.org

Optimized Incubation Conditions for Steady-State and Dynamic Flux Measurements

Metabolic flux analysis can be performed under either isotopic steady-state or dynamic (non-stationary) conditions. nih.gov

Steady-State MFA: This approach assumes that the metabolic and isotopic states of the system are constant over time. nih.gov To achieve this, cells are typically cultured with the isotopic tracer for a prolonged period until the labeling of intracellular metabolites reaches a plateau. vanderbilt.edursc.org While simpler to analyze, this method only provides information about relative flux rates. nih.gov

Dynamic (Non-Stationary) MFA: This method involves collecting samples at multiple time points during the labeling experiment to capture the transient changes in isotopic enrichment. rsc.orgoup.com This approach is more complex but can provide absolute flux values and insights into the dynamics of metabolic pathways. nih.gov It is particularly useful when isotopic steady state is reached slowly for certain metabolites. oup.com

Control experiments without cells are important to account for any non-biological degradation or evaporation of metabolites in the culture medium. vanderbilt.edu

Preparation of Metabolite Extracts for Isotopic Analysis

Proper preparation of metabolite extracts is crucial for accurate isotopic analysis. The process typically involves the following steps:

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells at the time of sampling, a rapid quenching step is essential. This is often achieved by using cold solvents like liquid nitrogen or methanol (B129727). researchgate.nettmiclinode.com

Extraction: Polar metabolites are then extracted from the cells using organic solvents. A common method involves using an 80% methanol solution. nih.gov

Separation and Derivatization: Following extraction, the aqueous phase containing the polar metabolites is separated. d-nb.info For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility. For example, ribose can be converted to its aldonitrile acetate (B1210297) form. d-nb.infocsic.es

Analysis: The prepared extracts are then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of the metabolites of interest. csic.esresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also a widely used analytical technique. tmiclinode.comnih.gov

The use of isotopically labeled internal standards during extraction can help to correct for any metabolite loss during sample preparation and to enable absolute quantification. nih.gov

Data Tables

Table 1: Example of a Stoichiometric Matrix for a Simplified Metabolic Network

This table illustrates the relationship between reactions and metabolites in a hypothetical network. Each row represents a metabolite, and each column represents a reaction. The entries are the stoichiometric coefficients.

MetaboliteReaction 1 (v1)Reaction 2 (v2)Reaction 3 (v3)Reaction 4 (v4)External Flux (v5)External Flux (v6)External Flux (v7)External Flux (v8)
A-10001000
B1-1010-100
C01-100010
D001-10001

Adapted from stoichiometric network representations. nih.gov

Table 2: Illustrative Mass Isotopomer Distribution Data

This table shows a hypothetical mass isotopomer distribution for a metabolite with a molecular weight (MW) of 150, analyzed after labeling with a 13C tracer. M0 represents the unlabeled metabolite, M1 has one 13C atom, M2 has two, and so on. The fractional abundance indicates the proportion of each isotopomer.

Mass IsotopomerMolecular Weight (Da)Fractional Abundance
M01500.60
M11510.25
M21520.10
M31530.05

This table is a generalized representation based on the principles of mass isotopomer distribution analysis. nih.govhyd.hu

Advanced Analytical Techniques for this compound Metabolite Profiling

The accurate determination of isotopic labeling patterns in metabolites derived from this compound is fundamental to Metabolic Flux Analysis (MFA). This requires sophisticated analytical techniques capable of distinguishing and quantifying different isotopomers. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are two powerful and complementary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Isotopomer Distribution (MID) Analysis

GC-MS is a widely utilized technique in ¹³C-MFA due to its high sensitivity, robustness, and ability to separate complex mixtures of metabolites. sci-hub.se For the analysis of ¹³C-labeled ribose and its metabolic products, GC-MS is employed to determine the mass isotopomer distribution (MID) of specific fragments. nih.govphysiology.org This information is crucial for calculating metabolic fluxes. sci-hub.sersc.org

Ribose and other sugars are polar and non-volatile, making them unsuitable for direct GC-MS analysis. restek.com Therefore, chemical derivatization is a necessary step to increase their volatility. restek.comacs.org Several derivatization strategies are available, with the choice depending on the specific analytical requirements.

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in the sugar molecule are replaced by a trimethylsilyl (B98337) (TMS) group. restek.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

Oximation followed by silylation: This two-step process first converts the carbonyl group of the sugar to an oxime, followed by silylation of the hydroxyl groups. researchgate.net This can help to reduce the number of isomers formed. restek.com

Acetylation: This involves the replacement of hydroxyl groups with acetyl groups. restek.com

Aldonitrile acetate/propionate derivatization: This method is particularly useful for ribose analysis. nih.govmdpi.comphysiology.org It involves the formation of an aldonitrile derivative followed by acylation. nih.gov For example, ribose can be derivatized to its aldonitrile acetate form for GC-MS analysis. physiology.org A specific method involves reacting the sample with hydroxylamine (B1172632) hydrochloride in pyridine, followed by the addition of propionic anhydride. nih.gov

The choice of derivatization method can influence the fragmentation pattern observed in the mass spectrometer and, consequently, the information available for MFA. acs.org For instance, aldonitrile pentapropionate derivatization of ribose generates a reliable fragment at m/z 284, which contains the first four carbon atoms (C1-C4). nih.gov Another fragment at m/z 173 contains the last two carbons (C4+C5). nih.gov

Table 1: Common Derivatization Reagents for Ribose GC-MS Analysis

Derivatization ReagentAbbreviationTarget Functional Group
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl groups
N-Methyl-bis(trifluoroacetamide)MBTFAHydroxyl groups
Methoxyamine hydrochlorideCarbonyl groups (oximation)
Propionic anhydrideHydroxyl groups (acylation)
Hydroxylamine hydrochlorideCarbonyl groups (oximation)
PyridineSolvent/Catalyst

To accurately measure the incorporation of ¹³C from this compound into various metabolites, the GC-MS parameters must be carefully optimized. nih.gov This ensures high sensitivity, good chromatographic resolution, and reliable detection of isotopomers.

Key parameters to optimize include:

Gas Chromatograph (GC) Parameters:

Injector Temperature: Typically set around 250-270°C to ensure complete volatilization of the derivatized analytes. nih.govnih.gov

Oven Temperature Program: A temperature gradient is used to separate different metabolites based on their boiling points. For example, an initial temperature of 100°C might be held for a few minutes, followed by a ramp up to 300°C. nih.gov

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, with a flow rate typically around 1 mL/min. nih.govnih.gov

Mass Spectrometer (MS) Parameters:

Ionization Energy: Electron impact (EI) ionization is frequently used, typically at 70 eV. nih.govresearchgate.net

Source and Quadrupole Temperatures: These are maintained at specific temperatures, for instance, 230°C for the source and 150°C for the quadrupole, to ensure stable operation. nih.govnih.gov

Detector Mode: Selected Ion Monitoring (SIM) mode is often preferred over full scan mode for quantitative analysis of specific fragments as it offers higher sensitivity and precision. researchgate.netnih.gov

Following GC-MS analysis, the raw data consists of chromatograms and mass spectra for each detected metabolite. For MFA, the crucial information lies in the mass isotopomer distribution (MID) of specific ion fragments. physiology.org This distribution reflects the number of ¹³C atoms incorporated into that fragment.

The process of quantitative analysis involves:

Peak Integration: The area of each mass isotopomer peak (M, M+1, M+2, etc.) within a specific ion cluster is integrated. researchgate.netshimadzu.com

Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O, ³⁴S). researchgate.net This is a critical step to determine the true enrichment from the labeled tracer. researchgate.net

Calculation of Fractional Enrichment: From the corrected MIDs, the fractional enrichment of ¹³C in the metabolite pool can be calculated. physiology.orgphysiology.org

Software tools like Metran and PIRAMID are available to automate the process of extracting and correcting MIDs from raw GC-MS data. sci-hub.seresearchgate.net The analysis of specific ion fragments provides positional isotopic information. For instance, when using [1,2-¹³C₂]glucose, the isotopomer distribution of ribose fragments can reveal the relative activities of the oxidative and non-oxidative branches of the pentose phosphate pathway. physiology.org

Table 2: Example of Ion Fragments Monitored in Ribose Analysis

DerivativeFragment (m/z)Carbon Atoms ContainedReference
Aldonitrile propionate284C1-C4 nih.gov
Aldonitrile propionate173C4+C5 nih.gov
Aldonitrile acetate256C1-C5 mdpi.com
Aldonitrile acetate241-244C1-C4 physiology.org
Aldonitrile acetate216-220C3-C5 physiology.org
Optimization of GC-MS Parameters for 13C Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment

While MS provides information about the number of heavy isotopes in a molecule or fragment, NMR spectroscopy is uniquely powerful for determining the specific position of these isotopes within the carbon skeleton. nih.govnih.gov This makes it an invaluable and complementary technique to GC-MS for MFA. nih.gov The primary advantage of NMR is its ability to distinguish between positional isotopomers without the need for fragmentation. nih.gov

Two-dimensional (2D) NMR experiments are particularly useful for resolving the complex spectra of metabolite mixtures and for assigning ¹³C labels to specific positions in the ribose backbone.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of NMR-based metabolomics. acs.org It provides a 2D map correlating each proton with the carbon atom to which it is directly attached. acs.org This allows for the resolution of overlapping peaks in a 1D spectrum and aids in the identification of metabolites. acs.org For a ¹³C-labeled compound like ribose derived from this compound, the presence and intensity of cross-peaks in the HSQC spectrum directly indicate which carbon positions are enriched with ¹³C. The COLMAR ¹³C–¹H HSQC database is a useful resource for matching experimental data to known compounds. acs.org In a study of a labeled sugar mixture, four isomers of ribose were observed in the ¹³C–¹H HSQC spectrum. acs.org

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides correlations between protons and carbon atoms that are two or three bonds away. researchgate.net This is extremely valuable for establishing the connectivity of the carbon backbone and for assigning the positions of quaternary carbons (carbons with no attached protons), which are not visible in an HSQC spectrum. science.gov By combining HSQC and HMBC data, a detailed picture of the ¹³C labeling pattern along the entire ribose molecule can be constructed.

The combination of these advanced NMR techniques allows for an unambiguous determination of positional isotopic enrichment, providing critical constraints for accurate metabolic flux models. nih.gov

Resolution of 13C-13C Coupling Patterns

The application of this compound in Metabolic Flux Analysis (MFA) relies on the ability to resolve and interpret the resulting 13C-13C coupling patterns in metabolites. This is primarily achieved through advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool for elucidating the specific positions of 13C atoms within a molecule. The key to this is the analysis of J-coupling, which is the interaction between the nuclear spins of adjacent 13C atoms. This coupling results in the splitting of NMR signals into multiplets. For instance, a doublet of doublets in a 15N dimension of a 1H{15N}-HSQC spectrum can indicate 13C labeling at two adjacent carbon positions. nih.gov The magnitude of the coupling constant (JCN) provides information about the proximity of the coupled nuclei; for example, a 1JNCO coupling constant is typically larger than a 2JNCA constant. nih.gov

The resolution of these splitting patterns is critical for quantitative analysis. bham.ac.uk Enhanced signal splitting due to J-coupling in the 13C dimension allows for a reduced number of increments to be acquired, which is particularly beneficial for time-sensitive experiments. bham.ac.uk Non-uniformly sampled (NUS) 2D-HSQC NMR spectra are increasingly used to acquire high-resolution data in a reasonable timeframe, making it possible to analyze 13C–13C J-coupling patterns in under 15 minutes. bham.ac.uk However, challenges such as spectral proximity and the need for proper phasing must be addressed to ensure accurate quantitative analysis. bham.ac.uk

Mass Spectrometry (MS): While MS does not directly measure J-coupling, it provides detailed information on the mass isotopomer distribution (MID) of metabolites. When a molecule fragments in the mass spectrometer, the resulting fragment ions retain information about the original labeling pattern. Tandem mass spectrometry (MS/MS) is particularly useful as it can provide information on the positional isotope labeling of metabolites, which significantly improves the precision of MFA. researchgate.net For example, by analyzing the mass of a parent ion and its daughter fragments, it is possible to deduce the number and, in some cases, the positions of 13C atoms. frontiersin.org Algorithms have been developed to simulate tandem MS data and correct for natural isotope abundances, which is crucial for accurate flux determination. frontiersin.org

The combination of data from both NMR and MS can provide a more comprehensive picture of metabolic fluxes. While NMR excels at determining positional enrichment, MS offers higher sensitivity. diabetesjournals.org This complementary nature allows for a more robust validation of metabolic models.

Computational and Statistical Approaches in this compound-Based MFA

The quantitative interpretation of labeling data from this compound experiments necessitates sophisticated computational and statistical methodologies. These approaches are essential for reconstructing metabolic flux maps from the complex datasets generated by NMR and MS.

Software Platforms for Metabolic Model Reconstruction and Flux Estimation

A variety of software platforms have been developed to facilitate the complex calculations involved in 13C-MFA. These tools automate the process of building metabolic models, simulating isotope labeling patterns, and estimating intracellular fluxes.

Many of these platforms are built upon programming environments like MATLAB. github.iovueinnovations.com They typically provide a graphical user interface (GUI) to make the software more accessible to researchers who may not have extensive programming expertise. github.io These platforms often come with pre-built metabolic network templates for various organisms, which users can modify to fit their specific experimental conditions. github.io

Key functionalities of these software packages include:

Metabolic Model Construction: Users can define a metabolic network by specifying the biochemical reactions, metabolites, and atom transitions. d-nb.info

Isotope Labeling Simulation: The software simulates the propagation of the 13C label through the defined network to predict the expected mass isotopomer distributions (MIDs) for various metabolites. frontiersin.org13cflux.net

Flux Estimation: By comparing the simulated MIDs with the experimentally measured data, the software uses optimization algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns. d-nb.info

Data Correction: Many platforms include tools to correct for the natural abundance of stable isotopes in the measured data. github.ioshimadzu.com

Below is a table of some commonly used software platforms for 13C-MFA:

Software PlatformKey FeaturesAvailability
INCA (Isotopomer Network Compartmental Analysis) Capable of both steady-state and isotopically non-stationary MFA. nih.gov Part of the MFA Suite™. vueinnovations.comFree for academic users. vueinnovations.com
13CFLUX2 A high-performance simulator for quantifying steady-state fluxes. 13cflux.netFree for academic use under a non-commercial license. 13cflux.net
OpenFLUX Efficient modeling software for 13C-based metabolic flux analysis. github.ioOpen-source.
WUFlux An open-source MATLAB-based platform with a user-friendly interface and templates for prokaryotic species. github.ioOpen-source. github.io
METRAN Based on the Elementary Metabolite Units (EMU) framework for tracer experiment design and statistical analysis. mit.eduAvailable for licensing. mit.edu
FiatFlux User-friendly software with modules for flux ratio analysis and 13C-constrained flux balancing. nih.govOpen-source. nih.gov
OpenMebius Software for isotopically nonstationary 13C-based MFA that integrates 13C-labeling and mass balance data. shimadzu.comAvailable online. shimadzu.com
PollyPhi A cloud-based tool for processing and analyzing isotope-labeled metabolic flux data from LC-MS. Commercial.

Algorithms for Fitting Mass Isotopomer Data to Metabolic Models

The core of 13C-MFA is the process of fitting the measured mass isotopomer distributions (MIDs) to a metabolic model. plos.org This is typically formulated as a least-squares parameter estimation problem, where the metabolic fluxes are the unknown parameters to be determined. d-nb.info

The process generally involves the following steps:

Model Simulation: For a given set of fluxes, the software simulates the expected MIDs for the measured metabolites. plos.org

Residual Calculation: The difference between the simulated and experimentally measured MIDs is calculated for each metabolite.

Minimization of Squared Residuals: An optimization algorithm iteratively adjusts the flux values to minimize the sum of the squared, variance-weighted residuals. nih.gov

The Elementary Metabolite Units (EMU) framework is a widely adopted and efficient algorithm for simulating MIDs in complex networks. frontiersin.orgmit.edu This framework significantly reduces the computational complexity of the problem. vanderbilt.edu

The choice of algorithm can influence the results, and various methods exist. For instance, some approaches use a simulation-free constrained regression to estimate fluxes, which can be advantageous for analyzing non-stationary data. frontiersin.org Bayesian methods have also been introduced to quantify the full distribution of fluxes that are compatible with the experimental data, offering a more complete picture of flux uncertainty. nih.gov

Sensitivity and Uncertainty Analysis in Flux Determinations

A crucial aspect of MFA is to assess the reliability of the estimated fluxes. This involves both sensitivity analysis and uncertainty quantification.

Sensitivity Analysis: This analysis determines how sensitive the estimated fluxes are to changes in the experimental data or model parameters. It helps to identify which measurements are most critical for determining specific fluxes and can guide the design of future experiments. biorxiv.org By understanding how uncertainty in the model or data propagates, researchers can better interpret the results. nih.govosti.gov

Uncertainty Quantification: This involves calculating confidence intervals for the estimated fluxes, which provides a range within which the true flux value is likely to lie. oup.com Several methods are used for this:

Frequentist Approaches: These methods often rely on analyzing the sensitivity of the minimized sum of squared residuals to each individual flux. oup.com

Monte Carlo Methods: This involves performing multiple flux estimations using input data that has been randomly perturbed according to their experimental variances. nih.govoup.com

Bayesian Inference: This approach provides a posterior probability distribution for each flux, which can offer a more nuanced view of uncertainty, especially in cases where multiple distinct flux solutions fit the data well. nih.govscilit.com

It has been shown that different methods for calculating confidence intervals can produce different results, highlighting the importance of choosing an appropriate method and being transparent about the approach used. scilit.com Bayesian methods, for example, can be particularly useful for avoiding the potential misinterpretation of flux uncertainty that can arise from traditional frequentist approaches. nih.govscilit.com

Statistical Validation of Derived Flux Distributions

Once a flux map has been generated, it is essential to statistically validate the results to ensure the model is a good representation of the biological system.

The primary method for this is the goodness-of-fit test , which assesses the consistency between the measured data and the values predicted by the model. mdpi.com The most common approach is the chi-squared (χ²) test. nih.gov This test compares the sum of squared residuals (SSR) to the expected χ² distribution for a given number of degrees of freedom. nih.govfrontiersin.org If the SSR falls within a specified confidence interval (e.g., 95%), the model is considered to be a statistically acceptable fit to the data. nih.govfrontiersin.org

A poor fit, indicated by a high χ² value, can suggest several issues:

Model Misspecification: The metabolic network model may be incomplete, missing important reactions, or containing incorrect assumptions about reaction reversibility or cellular compartmentalization. oup.commdpi.com

Systematic Errors: There may be systematic errors in the experimental measurements. oup.com

Incorrect Error Model: The assumptions about the variance of the measurement errors may be inaccurate. plos.org

If a model fails the goodness-of-fit test, it must be revised and re-evaluated. plos.org This iterative process of model refinement is a critical part of MFA. plos.org Furthermore, comparing flux maps obtained under different conditions or with different models can provide additional validation. nih.gov The statistical significance of differences in flux distributions between two conditions can be established using standard statistical tests, such as a t-test. mdpi.com

Ultimately, robust statistical validation increases confidence in the derived flux distributions and their biological interpretation. nih.govosti.gov

Elucidation of Central Carbon Metabolism Pathways Utilizing D Ribose 4,5 13c2

Comprehensive Analysis of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux

The Pentose Phosphate Pathway is a crucial metabolic route that operates in parallel with glycolysis, fulfilling essential cellular needs for NADPH and precursors for nucleotide biosynthesis. nih.govkhanacademy.org The use of 13C-labeled glucose isotopes, such as [1,2-13C2]glucose, is a common and precise method for characterizing the fluxes of the pentose cycle, glycolysis, and the TCA cycle. researchgate.netnih.gov The metabolism of [1,2-13C2]glucose through the key enzymatic reactions of the PPP, namely glucose-6-phosphate dehydrogenase, transketolase (TK), and transaldolase (TA), generates distinctive isotopomers of pentoses and lactate (B86563). physiology.org The distribution of these isotopomers provides the data needed to estimate the parameters of the PPP. physiology.org

Quantification of Oxidative and Non-Oxidative PPP Branch Activities

The PPP is composed of two distinct branches: the oxidative phase and the non-oxidative phase. nih.govresearchgate.net The oxidative branch is an irreversible process that converts glucose-6-phosphate to ribulose-5-phosphate, accompanied by the production of NADPH. nih.govcsic.es The non-oxidative branch, which is reversible, interconverts pentose phosphates and glycolytic intermediates. nih.govkhanacademy.orgresearchgate.net

The choice of tracer is critical for distinguishing between the oxidative and non-oxidative branches. nih.gov For instance, when cells are incubated with [1,2-13C2]glucose, the oxidative PPP generates singly labeled ribose (m1), while the non-oxidative PPP produces doubly labeled ribose (m2). oncotarget.com Further recycling of labeled intermediates can lead to ribose with three (m3) or four (m4) 13C atoms, originating from the oxidative and non-oxidative branches, respectively. oncotarget.com Specifically, the metabolism of [1,2-13C2]glucose results in the formation of four major ribose isotopomers: [1-13C]-, [5-13C]-, [1,2-13C2]-, and [4,5-13C2]ribose. nih.gov The singly-labeled ribose is a product of the oxidative branch, whereas the doubly-labeled ribose is derived from the non-oxidative branch. nih.gov

Determination of Transketolase (TK) and Transaldolase (TA) Fluxes and Their Relative Contributions

Transketolase (TKT) and transaldolase (TAL) are the key enzymes of the non-oxidative PPP, responsible for the reversible transfer of two- and three-carbon units, respectively, among sugar phosphates. plos.org The specific labeling patterns generated from [1,2-13C2]glucose metabolism can be used to estimate the relative activities of these enzymes. physiology.org

By analyzing the mass isotopomer distribution of ribose in Hep G2 cells, researchers were able to match the observed distribution with simulations. physiology.org The best fit was achieved when the relative activity of TK was set to 0.032 and TA to 0.85, relative to the rate of glucose uptake. physiology.org This indicates a significantly higher flux through the transaldolase reaction compared to the transketolase reaction under the studied conditions. physiology.org

The flexibility of transketolase allows for alternative routes within the non-oxidative PPP. researchgate.net The enzyme's ability to combine various ketoses and aldoses highlights its central role in directing carbon flow within this part of the pathway. researchgate.net

Characterization of Carbon Scrambling within the PPP

The reactions of the non-oxidative PPP, particularly those catalyzed by transketolase and transaldolase, lead to a "scrambling" of carbon atoms. researchgate.net This means that the original positions of the carbon atoms from glucose are rearranged as they pass through the pathway. Using [1,2-13C2]glucose allows for the detailed tracking of these rearrangements.

For example, the metabolism of three molecules of [1,2-13C2]glucose through the oxidative PPP results in the loss of three labeled carbons as CO2, producing three molecules of 1-labeled pentose-phosphates. biorxiv.org These are then converted by the non-oxidative PPP into one molecule of glyceraldehyde-3-phosphate (GAP) and two molecules of fructose-6-phosphate (B1210287) (F6P). biorxiv.org This process results in a predictable distribution of labeled carbons in downstream metabolites like pyruvate (B1213749). biorxiv.org

The analysis of ribose isotopomers from RNA in HepG2 cells cultured with [1,2-13C2]glucose revealed that the fractions of [1,2-13C2]- and [4,5-13C2]-riboses were almost equally distributed. nih.gov This is attributed to the randomization of triose-phosphates by the enzyme triose phosphate isomerase. nih.gov

Interplay with Glycolysis and Tricarboxylic Acid (TCA) Cycle Fluxes

The PPP does not operate in isolation but is intricately connected with glycolysis and the TCA cycle. csic.esnih.gov They share common intermediates such as glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. nih.govnih.gov This interconnectedness allows for the flexible distribution of carbon flux depending on the cell's metabolic needs for ATP, NADPH, and biosynthetic precursors. biorxiv.orgaklectures.com

Assessment of Carbon Anaplerosis and Cataplerosis

Anaplerosis refers to the replenishment of TCA cycle intermediates, while cataplerosis is the removal of these intermediates for biosynthetic purposes. The use of 13C-labeled tracers is essential for studying these processes. nih.gov For instance, glutamine is a major anaplerotic substrate, entering the TCA cycle as α-ketoglutarate. nih.gov

While direct studies using D-Ribose-4,5-13C2 for anaplerosis and cataplerosis are not detailed in the provided context, the principle of tracing carbon flow from the PPP into the TCA cycle is well-established. The F6P and GAP produced by the non-oxidative PPP can enter glycolysis, be converted to pyruvate, and subsequently enter the TCA cycle. csic.es This connection allows for the assessment of how PPP activity contributes to the pool of TCA cycle intermediates. For example, in Jurkat T leukemia cells, comparing the labeling of different positions in glutamate (B1630785) derived from [1,2-13C2]glucose allowed for the estimation of the relative fluxes of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), two key anaplerotic enzymes. nih.gov

Tracing of this compound Derived Carbon into Glycolytic Intermediates

The carbon atoms from this compound, once it enters cellular metabolism and is converted into intermediates of the non-oxidative PPP, can be traced into the intermediates of glycolysis. The non-oxidative PPP can produce F6P and GAP, which are central metabolites in the glycolytic pathway. csic.es

Studies using [1,2-13C2]glucose have shown how carbon from the PPP is incorporated into glycolytic end-products like lactate. physiology.org In Hep G2 cells, after incubation with [1,2-13C2]glucose, 1.9% of lactate molecules had one 13C atom (m1) and 10% had two 13C atoms (m2). physiology.org The m1 lactate is indicative of carbon that has passed through the oxidative PPP, where one labeled carbon is lost, and then re-entered glycolysis. nih.govbiorxiv.org The m2 lactate is primarily a product of direct glycolysis of the [1,2-13C2]glucose. nih.gov This differential labeling provides a quantitative measure of the flux of carbon from the PPP back into the glycolytic pathway.

Contributions to De Novo Nucleotide Biosynthesis and Salvage Pathways

The core of nucleotide structure is the ribose sugar, to which a nitrogenous base and phosphate groups are attached. By supplying cells with this compound, the labeled ribose moiety is incorporated into newly synthesized ribonucleotides, such as Uridine Monophosphate (UMP) and Adenosine Monophosphate (AMP). ru.nl Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the presence and position of the 13C label in these and other downstream metabolites. creative-proteomics.comnih.gov

This tracing allows for the quantification of ribose incorporation into the ribonucleotide pool, providing a direct measure of de novo synthesis activity. aacrjournals.org For instance, the detection of an M+2 isotopologue of UMP (a UMP molecule that is two mass units heavier than the unlabeled version) would indicate the direct incorporation of the 4,5-13C2 labeled ribose.

Table 1: Illustrative Isotopologue Distribution in UMP after Labeling with this compound

IsotopologueRelative Abundance (%)Interpretation
M+085Unlabeled UMP, likely from pre-existing pools or salvage pathways.
M+15Could arise from natural abundance of 13C or metabolic scrambling.
M+210Direct incorporation of the this compound moiety, indicating de novo synthesis.

This table is for illustrative purposes and actual values would be determined experimentally.

The analysis of labeling patterns in both purine (B94841) (AMP, GMP) and pyrimidine (B1678525) (UMP, CMP) ribonucleotides reveals the dynamics of their synthesis. aacrjournals.org Studies have shown that rapidly proliferating cells, such as cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides to support DNA replication and RNA production. uky.eduoup.com

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides (like ADP, GDP, CDP, and UDP) into their corresponding deoxyribonucleotides (dADP, dGDP, dCDP, and dUDP), which are the immediate precursors for DNA synthesis. nih.govacs.org The activity of RNR is tightly regulated and is a key determinant of a cell's capacity for DNA replication and repair. nih.gov

By tracing the flow of the 13C label from this compound into the deoxyribonucleotide pool, researchers can indirectly assess the activity of RNR. The appearance of the M+2 label in deoxyribonucleotides would signify that the labeled ribose, once incorporated into a ribonucleotide, has been subsequently reduced by RNR.

Table 2: Hypothetical Labeling Enrichment in Ribonucleotide and Deoxyribonucleotide Pools

Metabolite Pool13C Enrichment (%)Implication for RNR Activity
Ribonucleotides (e.g., ADP)15Reflects the rate of de novo synthesis.
Deoxyribonucleotides (e.g., dADP)5A lower enrichment compared to the ribonucleotide pool may indicate the rate of conversion by RNR.

This table presents a hypothetical scenario. The actual enrichment would depend on various factors including cell type and experimental conditions.

Inhibiting or promoting RNR activity and observing the subsequent changes in the labeling patterns of deoxyribonucleotides can provide valuable insights into the regulation of this crucial enzyme. nih.gov For example, a decrease in the M+2 enrichment of dNTPs upon treatment with an RNR inhibitor would confirm the on-target effect of the compound. This approach is instrumental in understanding the mechanisms of drugs that target nucleotide metabolism and in elucidating how cells coordinate nucleotide supply with the demands of the cell cycle. oup.comnih.gov

Application of D Ribose 4,5 13c2 in Nucleic Acid Structural and Dynamic Research

Chemo-Enzymatic Synthesis of Atom-Specifically ¹³C-Labeled Ribonucleosides and Ribonucleotides.nih.gov,nih.gov

The synthesis of ribonucleosides and ribonucleotides with ¹³C labels at specific atomic positions is foundational for detailed NMR analysis. A powerful and efficient approach combines chemical synthesis and enzymatic reactions, offering high yields and precise control over label placement. nih.gov, nih.gov This chemo-enzymatic strategy is particularly advantageous for producing labeled nucleotide patterns that might be difficult to achieve through other methods like total chemical synthesis or biomass-based production. nih.gov

Enzymatic Condensation Reactions for D-Ribose-4,5-¹³C₂ Incorporation.nih.gov

A key step in this process is the enzymatic coupling of a chemically synthesized, isotopically labeled D-ribose, such as D-Ribose-4,5-¹³C₂, with a nucleobase. nih.gov This method leverages enzymes from pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov For instance, D-Ribose-4,5-¹³C₂ can be enzymatically converted to 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), which then serves as the ribose donor in a condensation reaction with a chosen nucleobase, catalyzed by a suitable nucleoside phosphorylase. nih.gov, ru.nl

One notable example involves the synthesis of ¹³C-labeled Uridine 5'-triphosphate (UTP). The process can start with 1',5'-¹³C₂-D-ribose and a labeled uracil, which are enzymatically coupled to form the desired UTP. nih.gov This resulting UTP can then be converted to Cytidine 5'-triphosphate (CTP) in a subsequent one-pot reaction. nih.gov This method has proven to be highly efficient, with reported yields greater than 80% based on the initial nucleobase. nih.gov

The enzymatic cascade for nucleoside synthesis generally involves the following key enzymes:

Ribokinase (RK): Catalyzes the phosphorylation of D-ribose to D-ribose-5-phosphate. nih.gov

Phosphopentomutase (PPM): Converts D-ribose-5-phosphate to α-D-ribose-1-phosphate. nih.gov

Purine (B94841)/Pyrimidine (B1678525) Nucleoside Phosphorylase (PNP/PYNP): Catalyzes the condensation of the ribose-1-phosphate (B8699412) with the nucleobase to form the nucleoside. nih.gov, nih.gov

EnzymeRole in Synthesis
Ribokinase (RK)Phosphorylation of D-ribose
Phosphopentomutase (PPM)Isomerization of ribose-5-phosphate
Nucleoside PhosphorylaseCondensation of ribose-1-phosphate with a nucleobase

Strategies for Regioselective and Site-Specific Labeling.nih.gov,isotope.com

The chemo-enzymatic approach provides exceptional control for regioselective and site-specific labeling. nih.gov By starting with a precursor like D-Ribose-4,5-¹³C₂, researchers can ensure that the ¹³C labels are located exclusively at the C4' and C5' positions of the ribose ring in the final ribonucleotide. nih.gov This precision is crucial for NMR studies, as it creates isolated spin systems that simplify spectra and provide unambiguous structural and dynamic information. nih.gov

This strategy allows for the creation of previously unattainable labeling patterns. nih.gov For example, combining specifically labeled ribose with specifically labeled nucleobases can generate nucleotides with ¹³C atoms at desired positions in both the sugar and the base. nih.gov This level of control is a significant advantage over methods like biomass production, which can suffer from isotopic scrambling and yield a mixture of labeled species. nih.gov The ability to synthesize a wide variety of ¹³C-labeled isotopomers of D-ribose through a sequence of convenient reactions further expands the possibilities for targeted labeling. nih.gov, tandfonline.com

Preparation of ¹³C-Labeled RNA for NMR Spectroscopy.mdpi.com,isotope.com,researchgate.net

Once the atom-specifically labeled ribonucleoside triphosphates (rNTPs) are synthesized, they can be incorporated into RNA molecules for NMR analysis. The two primary methods for preparing labeled RNA are in vitro transcription and solid-phase chemical synthesis. mdpi.com, isotope.com

In Vitro Transcription Methodologies with Labeled Precursors.mdpi.com,isotope.com

In vitro transcription (IVT) is a widely used enzymatic method for producing large quantities of RNA from a DNA template. mdpi.com, isotope.com This process, typically employing T7 RNA polymerase, readily incorporates labeled rNTPs, such as those derived from D-Ribose-4,5-¹³C₂, into the growing RNA chain. mdpi.com, researchgate.net

The major advantages of IVT include:

Versatility: It can produce uniformly, nucleotide-specifically, and atom-specifically labeled RNA. mdpi.com

Efficiency: It is suitable for synthesizing large RNA molecules. mdpi.com

Yield: It can generate milligram quantities of RNA, which is often necessary for NMR studies. isotope.com

Researchers have successfully used rNTPs chemo-enzymatically synthesized from labeled ribose to produce a variety of RNAs, ranging in size from 27 to 155 nucleotides, for NMR analysis. mdpi.com, nih.gov This approach has been shown to significantly reduce spectral crowding and enhance signal-to-noise ratios. mdpi.com

Solid-Phase Synthesis of Position-Specifically Labeled Oligonucleotides.isotope.com,researchgate.net

Solid-phase chemical synthesis offers the most precise control over the placement of isotopic labels within an RNA sequence. mdpi.com, isotope.com This method involves the sequential addition of phosphoramidite (B1245037) building blocks to a growing chain attached to a solid support. mdpi.com, researchgate.net By using a phosphoramidite derived from D-Ribose-4,5-¹³C₂, a ¹³C label can be introduced at a single, specific residue within the oligonucleotide. isotope.com

Key Features of Solid-Phase Synthesis:

Positional Specificity: Allows for the introduction of labels at any desired position in the sequence. mdpi.com

No Sequence Restrictions: Unlike T7 RNA polymerase-based methods, it does not have specific sequence requirements at the 5'-end. mdpi.com

While highly precise, solid-phase synthesis is generally more suitable for shorter oligonucleotides, as yields tend to decrease significantly for RNAs longer than 60-70 nucleotides. mdpi.com, researchgate.net Nevertheless, for studies focusing on the dynamics of a specific site within an RNA molecule, this method is unparalleled. The development of phosphoramidites from labeled nucleosides is a critical step in this process. oup.com, oup.com

Synthesis MethodAdvantagesLimitations
In Vitro Transcription High yield, suitable for long RNAs, versatile labeling patterns. mdpi.com, mdpi.com5'-end sequence requirements, potential heterogeneity. mdpi.com
Solid-Phase Synthesis Precise position-specific labeling, no sequence restrictions. mdpi.com, isotope.comLimited to shorter RNA sequences (<70 nt). mdpi.com

NMR-Based Characterization of Ribose Conformations and Dynamics within RNA.mdpi.com

NMR spectroscopy can probe these conformations and the transitions between them. The presence of isolated ¹³C-¹H spin systems, made possible by site-specific labeling, eliminates the complexities arising from ¹³C-¹³C scalar couplings that are present in uniformly labeled samples. msu.edu, nih.gov This simplification is crucial for accurately measuring NMR parameters like spin relaxation rates (R₁, R₂) and nuclear Overhauser effects (NOEs), which are sensitive to molecular motion and internuclear distances.

For example, studies using selectively labeled RNA have shown that uniform ¹³C labeling can lead to systematic overestimations of relaxation rates for certain ribose carbons due to interference from adjacent ¹³C nuclei. mdpi.com Atom-specific labeling, such as at C4' and C5', provides cleaner data for analyzing local dynamics. nih.gov Three-dimensional NMR experiments, such as (H)CC-TOCSY, can correlate the chemical shifts of the ribose carbon nuclei, providing detailed information about the conformation of each ribose moiety within the RNA structure. nih.gov The chemical shifts of C4' and C5' are themselves sensitive indicators of the sugar pucker and backbone conformation.

By using D-Ribose-4,5-¹³C₂, researchers can effectively isolate and study the dynamics at a key position in the phosphodiester backbone, providing invaluable insights into the conformational plasticity that governs RNA function. nih.gov, nih.gov

Assignment of Ribose Sugar Signals in Large RNA Constructs

The study of large RNA molecules using NMR spectroscopy is often hampered by spectral crowding and broad linewidths, a consequence of the limited chemical shift dispersion among the ribose protons (excluding H1') and the sheer number of signals. mdpi.comnih.gov The use of uniformly 13C-labeled RNA, while providing valuable information, introduces strong one-bond 13C-13C scalar and dipolar couplings within the five-carbon ribose ring. nih.govnih.gov These couplings interfere with the acquisition and interpretation of relaxation data, which ideally relies on the interaction between a 13C nucleus and its directly attached proton. nih.gov

The specific labeling of ribose at the C2' and C4' positions, which can be achieved metabolically, offers a significant advantage. nih.gov For instance, growing an E. coli strain deficient in glucose-6-phosphate dehydrogenase on 2-13C-glycerol results in high 13C incorporation at the C4' and C2' positions of the ribose ring, with virtually no labeling at other sugar positions. nih.gov This "alternate-site labeling" effectively eliminates the problematic one-bond 13C-13C couplings, leading to simplified spectra and more accurate data. nih.govnih.gov

Similarly, the use of D-Ribose-4,5-13C2 in the chemo-enzymatic synthesis of ribonucleoside triphosphates (rNTPs) allows for the creation of RNA molecules with selectively labeled ribose moieties. mdpi.com This approach significantly reduces spectral crowding and increases the signal-to-noise ratio, which is particularly beneficial for studying larger RNA constructs ranging from 27 to 155 nucleotides. mdpi.com The resulting simplified spectra, such as a non-constant-time 1H-13C HSQC, clearly show signals arising only from the labeled 13C2' and 13C4' sites, confirming the absence of signals from C1', C3', and C5'. nih.gov This selective labeling is crucial for the unambiguous assignment of ribose sugar signals, a foundational step for any subsequent structural or dynamic analysis.

Determination of Ribose Pseudorotation Cycle States (C2'-endo, C3'-endo)

The conformation of the ribose sugar ring, known as sugar pucker, is a key determinant of nucleic acid structure. The five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary conformations on the pseudorotation cycle: C3'-endo (North) and C2'-endo (South). nih.govnih.gov The C3'-endo conformation is characteristic of A-form helices, which are typical for RNA, while the C2'-endo conformation is found in B-form DNA helices. nih.gov Non-helical regions or dynamic nucleotides within an RNA molecule can exist in either conformation or in a rapid equilibrium between the two states. nih.gov

The ability to accurately determine the predominant sugar pucker is essential for defining the local and global architecture of an RNA molecule. NMR J-coupling constants have traditionally been used for this purpose. nih.gov However, the use of specifically labeled ribose, such as this compound, provides a more direct and powerful method. The chemical shifts of the ribose carbons, particularly C2', C3', and C4', are highly sensitive to the sugar pucker conformation. nih.gov Interconversion between the C3'-endo and C2'-endo states leads to substantial changes in these chemical shifts. nih.gov

By using RNA labeled at specific ribose positions, researchers can overcome the complexities of uniformly labeled samples and gain clearer insights into the conformational state of each ribose ring in the nucleic acid chain. nih.gov This selective labeling approach is particularly useful for analyzing the equilibrium between the C3'-endo and C2'-endo forms, providing critical data for understanding the structural basis of RNA function. nih.gov

Analysis of Ribose Spin-Relaxation Data for Conformational Dynamics

Beyond static structure, the function of many RNA molecules, including ribozymes and ligand-binding RNAs, is intrinsically linked to their conformational dynamics. mdpi.comnih.gov NMR spin-relaxation experiments are a primary tool for probing these motions on a wide range of timescales. However, for ribose carbons in uniformly 13C-labeled RNA, the measurement of accurate relaxation parameters is severely complicated by 13C-13C cross-relaxation effects and scalar (J) couplings. nih.gov These interactions can lead to multi-exponential decay in R1 experiments and significant distortions in other relaxation measurements, particularly for larger RNA molecules. nih.gov

The strategic use of this compound or similar alternate-site labeling schemes provides a robust solution to these challenges. nih.govnih.gov By eliminating adjacent 13C nuclei, these methods ensure that the relaxation of a given 13C spin is dominated by the interaction with its directly attached proton, simplifying data analysis and yielding more accurate dynamic parameters. nih.govnih.gov This has been demonstrated in studies where spin-relaxation data from selectively labeled samples were compared with those from uniformly labeled ones, revealing significant errors introduced by the 13C-13C interactions in the latter. nih.gov

This approach has enabled comprehensive spin-relaxation analysis of backbone ribose groups, opening a new window into the dynamic properties of RNA. nih.gov For example, 13C relaxation dispersion spectroscopy, a powerful technique for studying conformational exchange on the microsecond-to-millisecond timescale, becomes more feasible and reliable with selectively labeled ribose. nih.gov The observed changes in relaxation rates can often be linked to transitions between the C2'-endo and C3'-endo sugar pucker conformations, providing detailed insights into the functionally important motions within RNA molecules. nih.gov

Advanced Research Perspectives and Future Directions for D Ribose 4,5 13c2 Tracer Studies

Integration with Multi-Omics Data for a Systems-Level Understanding

To gain a more holistic view of cellular function, researchers are increasingly integrating data from various "omics" fields, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), with metabolomics data from tracer studies. mdpi.come-enm.org This multi-omics approach allows scientists to connect changes in gene expression and protein levels with alterations in metabolic fluxes, providing a more comprehensive, systems-level understanding of biological processes. mdpi.come-enm.org

For instance, a study investigating a particular disease might use D-Ribose-4,5-13C2 to track metabolic changes in affected cells. Simultaneously, transcriptomic and proteomic analyses can identify which genes and proteins are up- or down-regulated. By combining these datasets, researchers can build more complete models of how genetic and environmental perturbations lead to the observed metabolic phenotype. researchgate.netstanford.edu This integrated approach is crucial for understanding complex diseases and for identifying new therapeutic targets. stanford.edunih.gov

Table 1: Examples of Multi-Omics Integration in Metabolic Studies

Omics TypeInformation ProvidedPotential Integration with this compound Studies
Transcriptomics Gene expression levels (RNA)Correlate changes in enzyme-coding gene expression with measured metabolic fluxes through specific pathways.
Proteomics Protein abundance and modificationsLink the quantity of metabolic enzymes to the rate of reactions they catalyze, as traced by this compound.
Genomics DNA sequence and variationsIdentify genetic mutations that may alter metabolic pathways and their response to nutrient availability, as tracked by isotopic tracers.
Metabolomics Comprehensive profile of small molecules (metabolites)Combine with tracer data to provide a complete picture of metabolite pools and their dynamic changes.

Development of Novel this compound Derivatization and Detection Methods

The accuracy of tracer studies heavily relies on the analytical techniques used to detect and quantify the labeled compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for analyzing 13C-labeled metabolites. creative-proteomics.comresearchgate.net However, ongoing research focuses on developing new derivatization methods and more sensitive detection techniques to improve the resolution and scope of these analyses.

Derivatization is a chemical modification process that makes metabolites more suitable for GC-MS analysis. nih.gov The development of new derivatization agents can enhance the volatility and stability of ribose and its downstream metabolites, leading to more accurate quantification.

In terms of detection, advancements in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy offer new possibilities. creative-proteomics.comnih.gov HRMS provides more precise mass measurements, allowing for better discrimination between different isotopologues (molecules that differ only in their isotopic composition). creative-proteomics.comtum.de 13C-direct detected NMR techniques are also emerging as a powerful tool for analyzing the structure and dynamics of RNA and can be adapted for tracer studies. nih.govipb.pt

Table 2: Advanced Analytical Techniques for 13C-Labeled Metabolite Analysis

TechniquePrincipleAdvantages for this compound Studies
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio. creative-proteomics.comnih.govWell-established for analyzing central carbon metabolism intermediates. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase before mass analysis. creative-proteomics.comresearchgate.netSuitable for a wider range of metabolites, including less volatile compounds like sugar phosphates. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. creative-proteomics.comImproves confidence in metabolite identification and isotopologue distribution analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. nih.govipb.ptCan provide unique insights into the positional labeling of metabolites without the need for derivatization. nih.gov

Expansion of Metabolic Scope to Underexplored Pathways

While this compound is extensively used to study central carbon metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP), its application can be expanded to investigate less-explored areas of metabolism. nih.govresearchgate.netmhmedical.com The PPP is crucial for producing NADPH, a key reducing agent for antioxidant defense and biosynthesis, and for generating ribose-5-phosphate, a precursor for nucleotide synthesis. mhmedical.comfrontiersin.org

By tracing the fate of the 13C labels from this compound, researchers can investigate its contribution to various biosynthetic pathways beyond nucleotide synthesis. For instance, the carbon backbone of ribose can be incorporated into amino acids like histidine and tryptophan. Furthermore, intermediates of the PPP can be shunted back into glycolysis, and their carbons can subsequently be used for the synthesis of fatty acids and other lipids. mhmedical.com Investigating these connections can reveal novel metabolic wiring in different cell types and disease states. stanford.edu

For example, studies using [1,2-13C2]glucose, a related tracer, have been instrumental in delineating the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose synthesis. physiology.orgnih.gov Similar experimental designs with this compound can provide complementary information and help to unravel the complexities of interconnected metabolic networks.

Refinement of Computational Models for Enhanced Flux Resolution

Metabolic flux analysis (MFA) relies on computational models to estimate the rates of metabolic reactions from isotopomer labeling data. nih.govphysiology.org The accuracy of these flux estimations is highly dependent on the scope and detail of the metabolic network model used. d-nb.info As our knowledge of metabolic pathways grows, these models are continuously being refined to include more reactions and cellular compartments, leading to more precise and reliable flux maps. researchgate.netphysiology.org

The development of advanced computational tools and algorithms is crucial for analyzing the complex datasets generated from tracer experiments. rsc.org Software packages for 13C-MFA are becoming more sophisticated, allowing for the integration of data from multiple parallel labeling experiments and the analysis of non-stationary metabolic states. nih.govd-nb.info These advancements enable researchers to build more comprehensive and accurate models of cellular metabolism. physiology.org The use of multiple isotopic tracers in parallel experiments has been shown to significantly improve the accuracy and resolution of flux estimations. nih.gov

Table 3: Key Components of Computational Models for Metabolic Flux Analysis

Model ComponentDescriptionImportance for this compound Studies
Metabolic Network Stoichiometry A mathematical representation of the biochemical reactions in a cell, including reactants, products, and their stoichiometric coefficients. researchgate.netForms the fundamental framework for calculating metabolic fluxes.
Carbon Atom Transitions Detailed mapping of how carbon atoms are rearranged during each metabolic reaction. nih.govEssential for simulating the expected labeling patterns of metabolites from a 13C-labeled tracer.
Extracellular Flux Measurements Rates of nutrient uptake and product secretion by the cells. d-nb.infoProvide crucial constraints for the computational model, improving the accuracy of flux estimations.
Biomass Composition The relative amounts of macromolecules (e.g., proteins, lipids, nucleic acids) that constitute the cell. d-nb.infoAllows for the calculation of fluxes directed towards biomass synthesis.

Q & A

Basic: What is the scientific rationale for using isotopic labeling at positions 4 and 5 of D-ribose with 13C?

Methodological Answer:
The 13C labeling at positions 4 and 5 enables precise tracking of ribose metabolism in biochemical pathways, such as the pentose phosphate pathway. This labeling strategy minimizes interference with the molecule's native structure while allowing detection via 13C NMR or mass spectrometry. Researchers select these positions due to their metabolic stability in key enzymatic reactions, ensuring reliable tracing of carbon flux. Isotopic enrichment is validated using liquid chromatography-mass spectrometry (LC-MS) to confirm >98% isotopic purity, as per regulatory guidelines for labeled compounds .

Advanced: How can researchers optimize experimental designs for in vivo metabolic flux analysis using D-Ribose-4,5-13C2?

Methodological Answer:
In vivo studies require controlled infusion protocols to maintain stable isotopic enrichment in plasma (e.g., initial bolus followed by variable-rate infusion, as demonstrated in rodent models using [2,5-13C2] glucose ). Metabolic fluxes are quantified by integrating time-resolved 13C NMR or LC-MS data with compartmental kinetic models. Key considerations include:

  • Sampling frequency: Matched to metabolic turnover rates (e.g., every 15–30 minutes for glycolysis intermediates).
  • Tracer dilution corrections: Account for endogenous unlabeled ribose using mass isotopomer distribution analysis (MIDA).
  • Statistical validation: Bootstrap analysis to estimate flux confidence intervals.
    Contradictions in flux estimates often arise from unmodeled pathways (e.g., isotopic scrambling in the TCA cycle), necessitating iterative model refinement .

Basic: What analytical techniques are essential for characterizing this compound purity and isotopic enrichment?

Methodological Answer:
Three-tiered validation is recommended:

  • Chromatographic purity: Reverse-phase HPLC with evaporative light scattering detection (ELSD) to confirm >95% chemical purity.
  • Isotopic verification: High-resolution mass spectrometry (HRMS) in positive ion mode to assess 13C2 enrichment and rule out positional scrambling.
  • Structural confirmation: 1H-13C heteronuclear single quantum coherence (HSQC) NMR to validate labeling at positions 4 and 5.
    Cross-referencing with unlabeled D-ribose controls ensures specificity, as emphasized in protocols for isotope-labeled nucleobases .

Advanced: How can spectral crowding in 13C NMR studies of this compound be resolved to improve data accuracy?

Methodological Answer:
Spectral deconvolution strategies include:

  • 2D NMR techniques: Heteronuclear correlation (HETCOR) or total correlation spectroscopy (TOCSY) to resolve overlapping peaks.
  • Isotopic dilution: Mixing labeled ribose with natural abundance analogs to isolate specific signals.
  • Computational tools: Lorentzian line-fitting algorithms (e.g., MNova software) to quantify multiplet areas.
    For metabolic studies, dynamic nuclear polarization (DNP)-enhanced NMR improves sensitivity, reducing acquisition times while maintaining resolution .

Advanced: What methodologies address contradictions in isotopic enrichment data when using this compound in multi-omics studies?

Methodological Answer:
Discrepancies often arise from:

  • Sample handling artifacts: Rapid quenching (e.g., liquid nitrogen freeze-clamping) to halt enzymatic activity.
  • Cross-platform normalization: Aligning LC-MS and NMR datasets via shared internal standards (e.g., 13C6-glucose).
  • Pathway crosstalk: Flux balance analysis (FBA) to model competing pathways (e.g., ribose salvage vs. de novo synthesis).
    Researchers should employ orthogonal validation, such as siRNA-mediated pathway silencing paired with isotopic tracing, to isolate confounding variables .

Basic: What are the key considerations for synthesizing this compound with high isotopic fidelity?

Methodological Answer:
Synthesis involves:

  • Precursor selection: Chemoenzymatic routes using 13C-labeled glycerol or dihydroxyacetone phosphate as precursors.
  • Purification: Ion-exchange chromatography to remove unreacted intermediates.
  • Quality control: Isotopic pattern analysis via gas chromatography-mass spectrometry (GC-MS) and comparison to theoretical isotopic distributions.
    Industrial-scale production requires automated reaction monitoring (e.g., in-line FTIR) to ensure batch consistency, as outlined in protocols for labeled nucleobases .

Advanced: How can this compound be integrated with chemical proteomics to study ribose-binding proteins?

Methodological Answer:
Workflow steps include:

  • Probe design: Synthesis of this compound conjugated to biotin via a photoactivatable linker for affinity purification.
  • Pull-down assays: Incubate probes with cell lysates, UV-crosslink, and isolate complexes using streptavidin beads.
  • LC-MS/MS analysis: Identify captured proteins using tandem mass spectrometry, with 13C-labeled ribose aiding in distinguishing endogenous vs. probe-derived signals.
    Data interpretation requires spectral counting normalization and statistical filtering (e.g., Significance Analysis of INTeractome, SAINT) to reduce false positives .

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